

# Preliminary Pharmacokinetic Studies of Aminopterin: A Technical Overview

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## Compound of Interest

Compound Name: 11-Thiohomoaminopterin

CAS No.: 74163-10-3

Cat. No.: B1663915

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Disclaimer: As of the latest available data, specific pharmacokinetic studies for the compound "**11-Thiohomoaminopterin**" are not publicly available. This guide therefore focuses on the preliminary pharmacokinetic profile of its parent compound, Aminopterin, a potent folate analog. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar antifolate compounds.

Aminopterin (AMT), a 4-amino derivative of folic acid, is an antineoplastic agent with immunosuppressive properties.<sup>[1]</sup> It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate and subsequently inhibits DNA, RNA, and protein synthesis.<sup>[1][2]</sup> While its clinical use has been largely superseded by the less toxic methotrexate, interest in aminopterin and its analogs persists due to their potent activity.<sup>[2][3]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of aminopterin from a phase I clinical trial in patients with refractory malignancies.<sup>[3]</sup>

Table 1: Pharmacokinetic Parameters of Intravenous (IV) Aminopterin

Parameter	Mean Value	Standard Error (SE)
Number of Patients (n)	14	-
Area Under the Curve (AUC)	1.20 $\mu\text{mol} \times \text{h/L}$	0.09
Half-life ( $t_{1/2}$ )	3.64 hours	0.28

Table 2: Pharmacokinetic Parameters of Oral (PO) Aminopterin

Parameter	Mean Value	Standard Error (SE)
Number of Patients (n)	13	-
Area Under the Curve (AUC)	1.05 $\mu\text{mol} \times \text{h/L}$	0.14
Oral Bioavailability	83.5%	8.3%

## Experimental Protocols

The data presented above was obtained from a phase I clinical trial involving patients with refractory malignancies.[3] The following is a summary of the key experimental methodologies employed in this study.

## Patient Population and Dosing Regimen

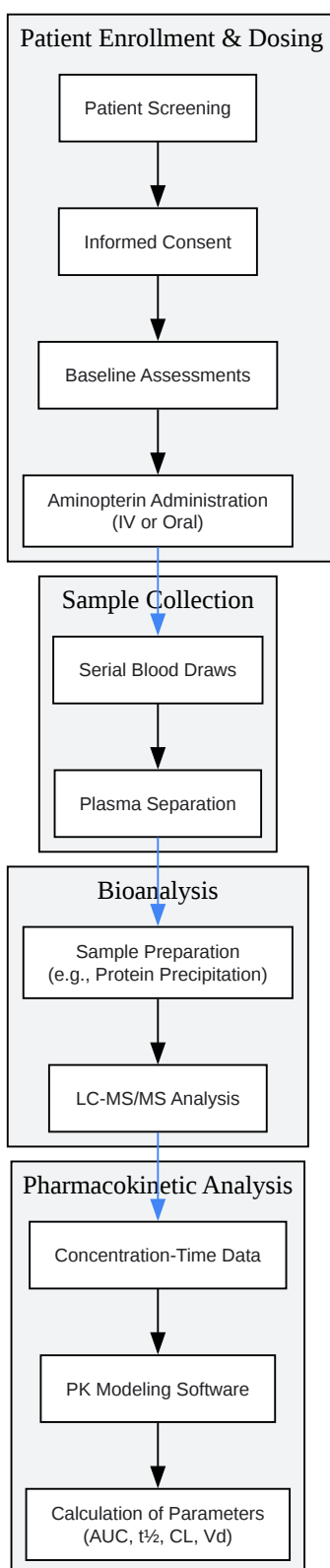
- **Participants:** Twenty patients with refractory malignancies were enrolled in the study.[3]
- **Initial Dosing:** The starting dose of aminopterin was 2.5 mg/m<sup>2</sup> administered every 12 hours for two doses weekly.[3]
- **Dose Adjustments:** Due to dose-limiting mucosal toxicity, the dosage was reduced to 2 mg/m<sup>2</sup> every 12 hours for two doses weekly.[3] Subsequently, leucovorin (LV) rescue was added to the protocol, with LV administered at 5 mg/m<sup>2</sup> orally every 12 hours for two doses, starting 24 hours after the second aminopterin dose.[3]

## Pharmacokinetic Sampling and Analysis

- **Sample Collection:** Pharmacokinetic studies were performed after both intravenous (IV) and oral administration of aminopterin.[3] Blood samples were collected at predetermined time points to determine plasma drug concentrations.
- **Analytical Method:** While the specific analytical method for aminopterin quantification was not detailed in the provided abstract, such studies typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of the drug in biological matrices.

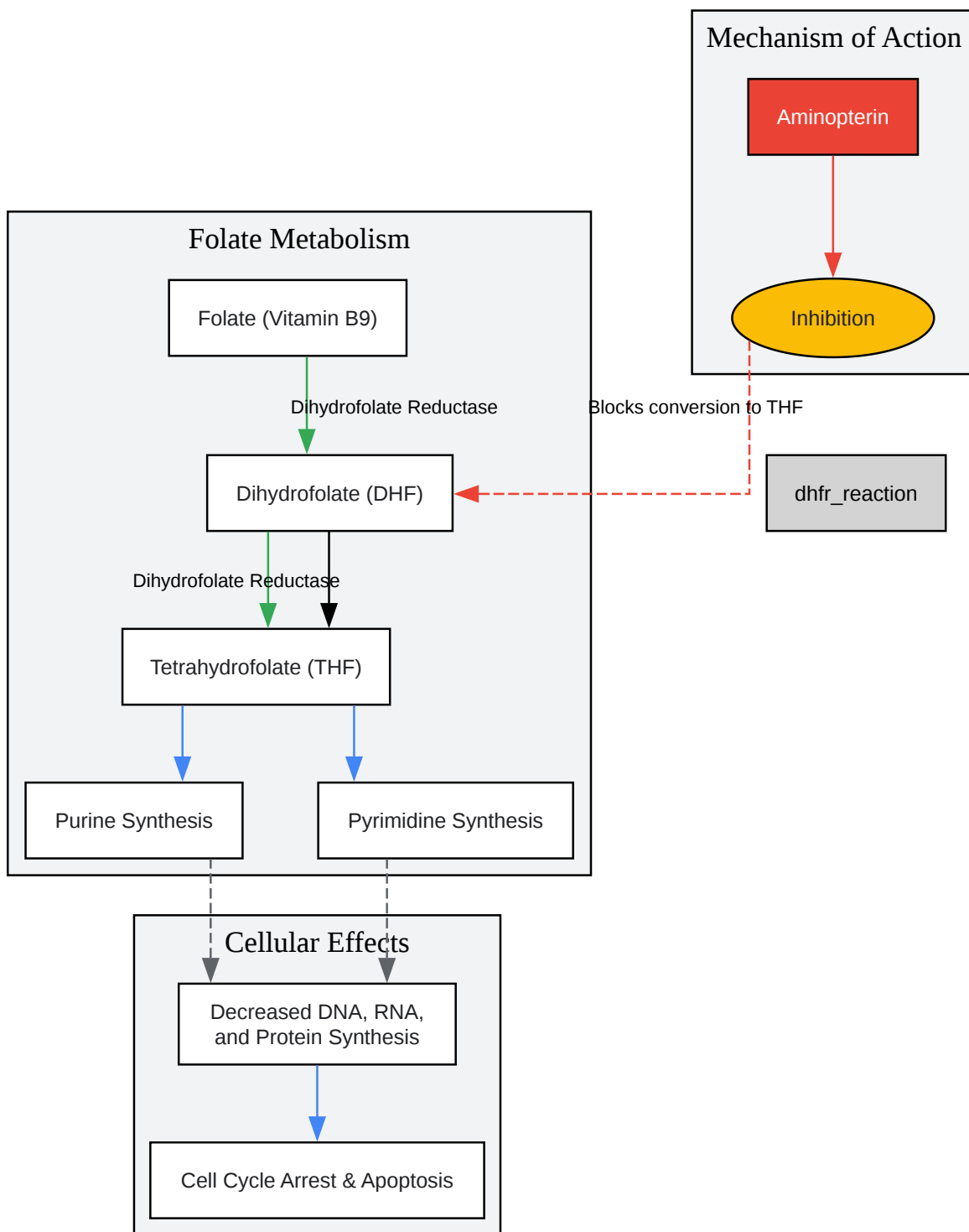
## Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in aminopterin research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the metabolic context of aminopterin's action.



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Caption: A typical experimental workflow for a clinical pharmacokinetic study of aminopterin.



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Caption: The metabolic pathway inhibited by aminopterin, leading to cellular effects.

In conclusion, while direct pharmacokinetic data for **11-Thiohomoaminopterin** remains elusive, the study of aminopterin provides a solid foundation for understanding the potential behavior of its analogs. The good oral bioavailability and relatively short half-life observed for aminopterin are key characteristics that researchers can consider when designing and evaluating new derivatives in this class of potent antifolates. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic profiles of novel aminopterin analogs.

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## References

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- [2. go.drugbank.com \[go.drugbank.com\]](#)
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